molecular formula C13H12N2O4 B2833517 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide CAS No. 866733-81-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2833517
CAS No.: 866733-81-5
M. Wt: 260.249
InChI Key: XWWGJJMKAFDDOK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of polar aprotic solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and bases like sodium carbonate (Na₂CO₃). The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various N-substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of folic acid synthesis in bacteria, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin and oxazole derivatives, such as:

Uniqueness

What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide apart is its combined benzodioxin and oxazole structure, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-6-10(15-19-8)13(16)14-9-2-3-11-12(7-9)18-5-4-17-11/h2-3,6-7H,4-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWGJJMKAFDDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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